2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with an ethylthio group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . Additionally, benzothiazole derivatives have shown significant COX-1 inhibitory activity .
Mode of Action
tuberculosis . They have also shown weak COX-1 inhibitory activity .
Biochemical Pathways
tuberculosis, suggesting they may affect the biochemical pathways involved in the growth and replication of this bacterium .
Result of Action
tuberculosis , suggesting they may have bactericidal effects.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various human tumor cell lines
Molecular Mechanism
Benzothiazole derivatives have been found to interact with various biomolecules and exert their effects at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common route starts with the preparation of the benzo[d]thiazole derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with 2-(ethylthio)benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.
Intermetallic compounds: These compounds, while not structurally similar, share some functional similarities in terms of their applications in materials science.
Cresols: A group of aromatic organic compounds with phenolic properties.
Uniqueness
2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its combination of a benzo[d]thiazole moiety, a piperazine ring, and an ethylthio-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-2-25-17-9-5-3-7-15(17)19(24)22-11-13-23(14-12-22)20-21-16-8-4-6-10-18(16)26-20/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRMUWIOPZVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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